REACTION_CXSMILES
|
C1([C@@H]([N:10]2[CH:14]=[C:13]([C:15]3[C:16]4[CH:23]=[CH:22][N:21]([CH2:24][O:25][CH2:26][CH2:27][Si:28]([CH3:31])([CH3:30])[CH3:29])[C:17]=4[N:18]=[CH:19][N:20]=3)[CH:12]=[N:11]2)CC#N)CCCC1.C(#N)C.CC(C)([O-])C.[K+].C1COCC1>C(OCC)(=O)C.[Cl-].[NH4+]>[NH:10]1[CH:14]=[C:13]([C:15]2[C:16]3[CH:23]=[CH:22][N:21]([CH2:24][O:25][CH2:26][CH2:27][Si:28]([CH3:31])([CH3:30])[CH3:29])[C:17]=3[N:18]=[CH:19][N:20]=2)[CH:12]=[N:11]1 |f:2.3,6.7|
|
Name
|
(3S)-3-cyclopentyl-3-{4-[7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl}propionitrile
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Quantity
|
491 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@H](CC#N)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
4.5 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
5 (± 5) °C
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 12-24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 22 L four-neck flask equipped with overhead stirring
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Type
|
ADDITION
|
Details
|
thermocouple, 2 L addition funnel and nitrogen inlet
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Type
|
ADDITION
|
Details
|
the addition of base the reaction mixture
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Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction was back extracted with ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (2 L) and brine (3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (5, 354 g, 350.1 g theoretical, 101.1% yield) as an amber oil, which
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature in vacuo
|
Type
|
CUSTOM
|
Details
|
This crude material was subsequently recrystallized in acetonitrile
|
Reaction Time |
18 (± 6) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 308 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |